molecular formula C15H17N3O2 B2529861 1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one CAS No. 1359368-63-0

1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one

Cat. No. B2529861
CAS RN: 1359368-63-0
M. Wt: 271.32
InChI Key: BAVHVASTBJOEPN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidin-2-one ring, the 1,2,4-oxadiazole ring, and the 2-methylbenzyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidin-2-one ring could potentially undergo reactions at the carbonyl group or the nitrogen atom. The 1,2,4-oxadiazole ring might participate in nucleophilic substitution reactions. The 2-methylbenzyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidin-2-one and 1,2,4-oxadiazole rings could potentially increase the compound’s polarity, affecting its solubility in different solvents .

properties

IUPAC Name

1-[[3-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-5-2-3-6-12(11)9-13-16-14(20-17-13)10-18-8-4-7-15(18)19/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVHVASTBJOEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NOC(=N2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one

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